molecular formula C18H18N2O4 B10810941 3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide

3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide

Cat. No.: B10810941
M. Wt: 326.3 g/mol
InChI Key: NCTQOMCGXYLRMS-DHZHZOJOSA-N
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Description

3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide is an organic compound that features both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitroaniline, 2-o-tolyloxyethanol, and acryloyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Reduction: 3-(4-Amino-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Materials Science: Potential use in the development of polymers and advanced materials.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Coatings and Adhesives:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the amide group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitro-phenyl)-N-(2-methoxy-ethyl)-acrylamide: Similar structure but with a methoxy group instead of a tolyloxy group.

    3-(4-Nitro-phenyl)-N-(2-ethoxy-ethyl)-acrylamide: Similar structure but with an ethoxy group.

Uniqueness

  • The presence of the tolyloxy group might impart unique electronic and steric properties, affecting its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-N-[2-(2-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C18H18N2O4/c1-14-4-2-3-5-17(14)24-13-12-19-18(21)11-8-15-6-9-16(10-7-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-8+

InChI Key

NCTQOMCGXYLRMS-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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